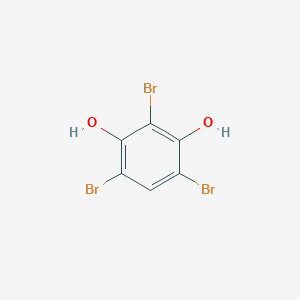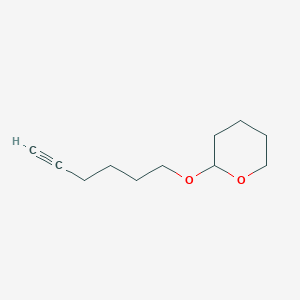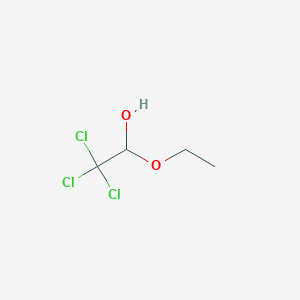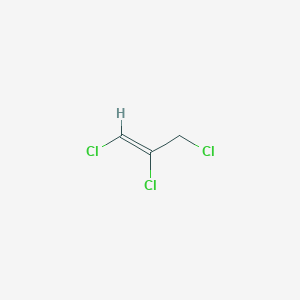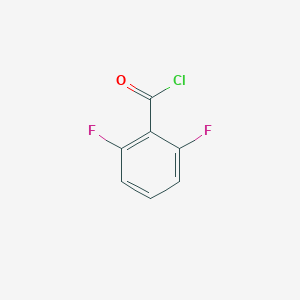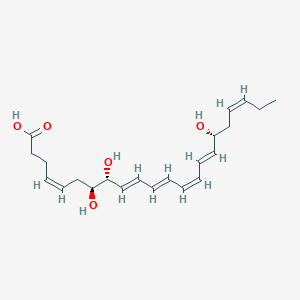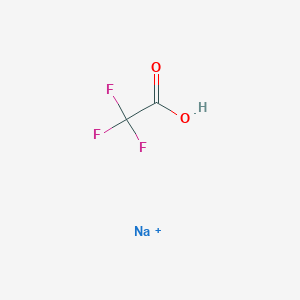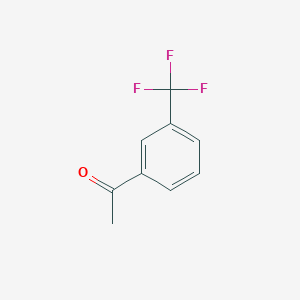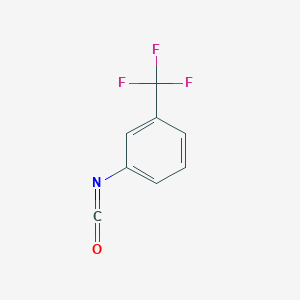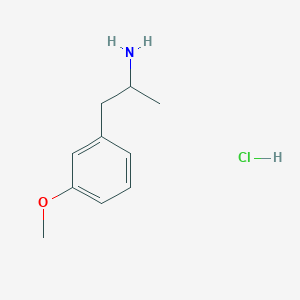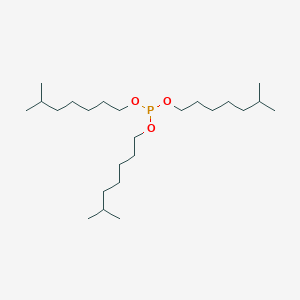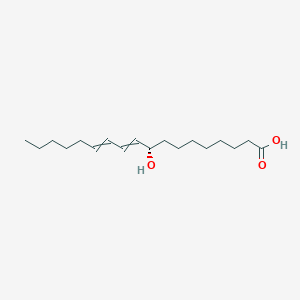
(9S)-9-hydroxyoctadeca-10,12-dienoic acid
Overview
Description
(9S)-9-hydroxyoctadeca-10,12-dienoic acid, also known as 9-HODE, is a naturally occurring fatty acid that is produced by the oxidation of linoleic acid. It is found in various tissues and fluids in the body and has been the subject of extensive research due to its potential health benefits.
Scientific Research Applications
Bitter Taste Contribution in Food Products
(9S)-9-Hydroxyoctadeca-10,12-dienoic acid, along with its isomers, has been studied for its contribution to the bitter taste in food products, particularly in pea-protein isolates. Advanced chromatography methods have been utilized to quantify these compounds and assess their impact on bitterness (Gläser et al., 2021).
Role in Lipid Peroxidation
This compound has also been investigated for its stability under various oxidation conditions. In contrast to its hydroperoxide form, it proved to be stable in several oxidation experiments, making it a valuable marker for lipid peroxidation studies (Spiteller & Spiteller, 1997).
Impact on Human Platelet Function
Research on 13-hydroxyoctadeca-9,11-dienoic acid, a related compound, shows it can affect human platelet function, inhibiting thromboxane synthesis and stimulating 12-HETE production. This highlights the potential biological activities of hydroxyoctadecadienoic acids in human health (Setty et al., 1987).
Stereochemistry in Fungal Lipids
Steric analysis of hydroxyoctadecadienoic acids, including 8-hydroxy- and 10-hydroxyoctadecadienoic acids, has been conducted to understand their formation in fungi. This research provides insights into the stereochemical aspects of these compounds in biological systems (Garscha & Oliw, 2007).
Inhibition of Nuclear Export in Medicinal Plants
The compound has been identified as an unprecedented NES non-antagonistic inhibitor for nuclear export of Rev in Sida cordifolia, a South American medicinal plant. This discovery underlines its potential therapeutic applications (Tamura et al., 2010).
properties
IUPAC Name |
(9S)-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC=CC=C[C@H](CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S)-9-hydroxyoctadeca-10,12-dienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




